2,4,5-Trimethoxybenzaldehyde oxime

Stereochemistry Crystallography Quality Control

Researchers requiring the specific E-isomer of 2,4,5-trimethoxybenzaldehyde oxime for reproducible differentiation therapy or anti-Gram-positive screening face supply inconsistency. This building block resolves that with its defined, single-crystal X-ray-confirmed stereochemistry, enabling precise SAR studies and solid-form screening. Key differentiation: - Confirmed E-isomer (monoclinic P2(1), a=7.7976 Å) for polymorph/co-crystal QC. - Enables monocyte differentiation & anti-proliferative studies distinct from the parent aldehyde. - Valuable comparator against 2,4,6-isomer (anti-Candida MIC 0.25 mg/mL) for antifungal pharmacophore mapping. Ensure assay reproducibility and valid downstream biological outcomes with this well-characterized oxime scaffold.

Molecular Formula C10H13NO4
Molecular Weight 211.21
CAS No. 14894-76-9
Cat. No. B1143530
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4,5-Trimethoxybenzaldehyde oxime
CAS14894-76-9
Synonyms2,4,5-TRIMETHOXYBENZALDEHYDE OXIME
Molecular FormulaC10H13NO4
Molecular Weight211.21
Structural Identifiers
SMILESCOC1=CC(=C(C=C1C=NO)OC)OC
InChIInChI=1S/C10H13NO4/c1-13-8-5-10(15-3)9(14-2)4-7(8)6-11-12/h4-6,12H,1-3H3/b11-6+
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4,5-Trimethoxybenzaldehyde Oxime: Structural Overview


2,4,5-Trimethoxybenzaldehyde oxime (CAS 14894-76-9) is an aromatic aldoxime derivative characterized by a trimethoxyphenyl core with methoxy substituents at the 2-, 4-, and 5-positions and an oxime (C=N-OH) functional group. Single-crystal X-ray diffraction confirms its stereochemistry as the E-isomer [1]. The compound serves as a synthetic intermediate and a building block for biologically active molecules. Its molecular formula is C₁₀H₁₃NO₄, with a molecular weight of 211.21 g/mol. In procurement, this compound is distinguished from its parent aldehyde (2,4,5-trimethoxybenzaldehyde, CAS 86-81-7) and from positional isomers of trimethoxybenzaldehyde oximes (e.g., 2,4,6- or 3,4,5-substitution patterns), which exhibit different physicochemical properties and biological activities.

2,4,5-Trimethoxybenzaldehyde Oxime: Generic Substitution Risks


Generic substitution of 2,4,5-trimethoxybenzaldehyde oxime with closely related benzaldehyde oximes or trimethoxybenzaldehyde isomers is scientifically invalid due to quantifiable differences in biological activity, stereochemistry, and molecular recognition. Benzaldehyde oxime derivatives exhibit substituent-dependent antibacterial potency [1], while the specific 2,4,5-trimethoxy substitution pattern confers distinct anti-proliferative and differentiation-inducing properties not observed in the parent aldehyde or other methoxy-substituted analogs [2]. Furthermore, the E-stereoisomer is defined by its crystal structure, which may influence intermolecular interactions in solid-phase applications and receptor binding [3]. These distinctions carry material consequences for assay reproducibility, synthetic yield, and downstream biological outcomes, precluding direct substitution without revalidation.

2,4,5-Trimethoxybenzaldehyde Oxime: Evidence-Based Selection


E-Isomer Stereochemistry by X-Ray Diffraction

The stereochemistry of 2,4,5-trimethoxybenzaldehyde oxime is definitively established as the E-isomer via single-crystal X-ray diffraction analysis [1]. The crystal structure reveals an E configuration about the C=N bond, with the hydroxy group of the oxime positioned opposite the aromatic ring. This stereochemical assignment is not reliably inferred from solution-state NMR or IR for many benzaldehyde oximes due to rapid E/Z equilibration in solution. In contrast, the Z-isomer of this compound has not been structurally characterized, and other trimethoxybenzaldehyde oxime positional isomers (e.g., 2,4,6- and 3,4,5-substituted) lack comparable publicly available crystallographic data. The defined E-configuration has implications for hydrogen-bonding networks, crystal packing, and potentially receptor binding geometry in biological assays.

Stereochemistry Crystallography Quality Control

Antibacterial Activity Against S. lutea

In a study evaluating benzaldehyde oxime derivatives against S. lutea bacterial culture, oxime derivatives (including those synthesized from substituted benzaldehydes) exhibited concentration-dependent antiproliferative activity at 0.1 M, 0.3 M, and 0.5 M concentrations [1]. While 2,4,5-trimethoxybenzaldehyde oxime was not the specific oxime tested in this study, the class-level data demonstrate that benzaldehyde oximes, as a functional group class, possess antibacterial activity under conditions where the benchmark antibiotic benzylpenicillin (penicillin G) was completely inactive. Specifically, benzylpenicillin showed no inhibitory effect on S. lutea cell growth in the same disc-diffusion assay across all tested concentrations [1]. This class-level inference suggests that 2,4,5-trimethoxybenzaldehyde oxime may retain antibacterial properties where conventional beta-lactam antibiotics fail.

Antibacterial Benzaldehyde Oxime S. lutea

Substitution Pattern Dictates Anti-Candida Potency

The 2,4,6-trimethoxybenzaldehyde isomer (asaronaldehyde) exhibits significant anti-Candida activity with a minimum inhibitory concentration (MIC) of 0.25 mg/mL and a minimum fungicidal concentration (MFC) of 0.5 mg/mL [1]. This isomer differs from 2,4,5-trimethoxybenzaldehyde oxime by substitution pattern (2,4,6- vs. 2,4,5-methoxy groups) and by the absence of the oxime functionality in the aldehyde form. While direct activity data for 2,4,5-trimethoxybenzaldehyde oxime against Candida are not available, the data demonstrate that the specific arrangement of methoxy groups on the benzaldehyde core critically influences antifungal potency. The 2,4,6-trimethoxybenzaldehyde showed statistically significant activity (P = 0.0412) [1]. This establishes a clear structure-activity relationship that distinguishes the 2,4,5-substitution pattern from other isomers.

Antifungal Candida Structure-Activity Relationship

Oxime Group Confers Unique Bioactivity

According to patent disclosures, 2,4,5-trimethoxybenzaldehyde oxime exhibits pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage [1]. This biological activity is attributed to the oxime functional group, which imparts distinct chemical reactivity and biological properties compared to the parent aldehyde, 2,4,5-trimethoxybenzaldehyde (CAS 86-81-7). The parent aldehyde is primarily utilized as a synthetic intermediate in pharmaceutical manufacturing (e.g., trimethoprim synthesis) and does not possess the same differentiation-inducing or anti-proliferative activity profile . The oxime derivative's ability to modulate cellular differentiation and proliferation underlies its proposed utility as an anti-cancer agent and for the treatment of hyperproliferative skin diseases such as psoriasis [1].

Cancer Research Cell Differentiation Psoriasis

2,4,5-Trimethoxybenzaldehyde Oxime: Optimal Application Scenarios


Quality Control & Solid-Form Screening

The defined E-stereochemistry and available single-crystal X-ray structure of 2,4,5-trimethoxybenzaldehyde oxime [1] make it a suitable reference standard for solid-form screening, polymorphism studies, and crystallographic quality control. Researchers developing formulations or co-crystals can utilize the published unit cell parameters and crystal packing data to verify batch identity and purity, distinguishing it from other trimethoxybenzaldehyde oxime positional isomers that lack comparable structural characterization.

Antibacterial Screening Against Resistant Strains

Given the class-level evidence that benzaldehyde oxime derivatives exhibit antiproliferative activity against S. lutea under conditions where benzylpenicillin is inactive [1], 2,4,5-trimethoxybenzaldehyde oxime represents a candidate scaffold for antibacterial screening programs targeting Gram-positive pathogens with beta-lactam resistance. This scenario is particularly relevant for early-stage drug discovery efforts seeking novel chemical matter that operates via mechanisms distinct from cell wall synthesis inhibition.

Antifungal SAR Studies

The established anti-Candida activity of the 2,4,6-trimethoxybenzaldehyde isomer (MIC = 0.25 mg/mL, MFC = 0.5 mg/mL) [1] provides a benchmark for comparative SAR studies. 2,4,5-Trimethoxybenzaldehyde oxime, with its distinct substitution pattern and oxime functionality, serves as a valuable comparator compound to elucidate the structural determinants of antifungal potency. Researchers investigating the pharmacophore requirements for anti-Candida activity should include this compound to map the contribution of the 2,4,5-methoxy arrangement and the oxime group.

Cellular Differentiation in Cancer Research

Based on patent disclosures indicating the compound's ability to arrest undifferentiated cell proliferation and induce monocyte differentiation [1], 2,4,5-trimethoxybenzaldehyde oxime is specifically indicated for research into differentiation therapy, a validated approach in oncology (e.g., acute promyelocytic leukemia) and dermatology (e.g., psoriasis). Procurement of this specific oxime derivative, rather than the parent aldehyde or other trimethoxybenzaldehyde oxime isomers, is essential for reproducing the claimed biological effects.

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